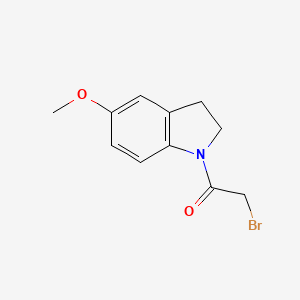![molecular formula C7H8N2O2S B13879528 2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α,β-unsaturated ketones or α-ketoacids under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Major Products
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the position of the thiazole and pyridine rings.
Thiazolo[4,5-b]pyridines: Another class of compounds with a similar fused ring system but different substitution patterns.
Uniqueness
2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H8N2O2S |
|---|---|
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c10-3-5-9-4-1-2-8-7(11)6(4)12-5/h10H,1-3H2,(H,8,11) |
Clave InChI |
RVWIIYNIPYOWQD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1N=C(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)
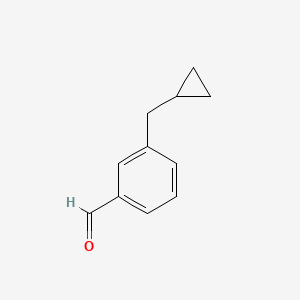

![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
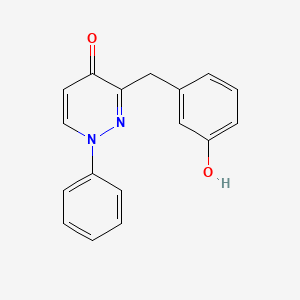
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
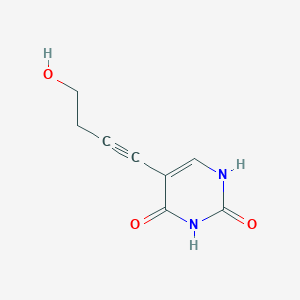
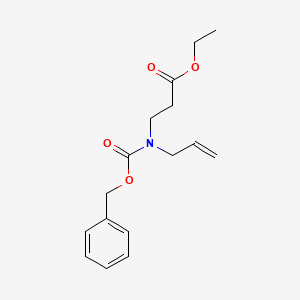
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)

